Cas no 856973-36-9 (2-(pyrimidin-5-yl)ethan-1-amine)
2-(Pyrimidin-5-yl)ethan-1-amine is a versatile heterocyclic amine compound featuring a pyrimidine core linked to an ethylamine side chain. This structure makes it a valuable intermediate in pharmaceutical and agrochemical synthesis, particularly in the development of active ingredients and functionalized derivatives. Its pyrimidine moiety offers electron-rich aromaticity, enhancing reactivity in nucleophilic and electrophilic substitution reactions. The primary amine group provides a handle for further derivatization, enabling the formation of amides, imines, or other nitrogen-containing functionalities. The compound's stability and well-defined reactivity profile make it suitable for use in medicinal chemistry, catalysis, and material science applications. It is typically handled under inert conditions due to the amine's sensitivity to oxidation.
856973-36-9 structure
Product Name:2-(pyrimidin-5-yl)ethan-1-amine
CAS No:856973-36-9
MF:C6H9N3
MW:123.155760526657
CID:1037117
PubChem ID:27281450
Update Time:2025-06-07
2-(pyrimidin-5-yl)ethan-1-amine Chemical and Physical Properties
Names and Identifiers
-
- 2-(Pyrimidin-5-yl)ethanamine
- 2-(Pyrimidin-5-yl)ethamine
- 2-pyrimidin-5-ylethanamine
- 2-(pyrimidin-5-yl)ethan-1-amine
- (2-PYRIMIDIN-5-YLETHYL)AMINE
- CS-0456284
- DTXSID00650620
- MFCD08448762
- AB45406
- SCHEMBL8817088
- 856973-36-9
- SY020566
- 5-PYRIMIDINEETHANAMINE
- AKOS006147651
- EN300-170735
- 2-PyriMidin-5-yl-ethylaMine
-
- MDL: MFCD08448762
- Inchi: 1S/C6H9N3/c7-2-1-6-3-8-5-9-4-6/h3-5H,1-2,7H2
- InChI Key: KZDUEURFEGZGOO-UHFFFAOYSA-N
- SMILES: NCCC1=CN=CN=C1
Computed Properties
- Exact Mass: 123.079647300g/mol
- Monoisotopic Mass: 123.079647300g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 9
- Rotatable Bond Count: 2
- Complexity: 68.7
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.5
- Topological Polar Surface Area: 51.8Ų
Experimental Properties
- Boiling Point: 236.6±15.0℃/760mmHg
2-(pyrimidin-5-yl)ethan-1-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A089000322-1g |
2-(Pyrimidin-5-yl)ethanamine |
856973-36-9 | 95% | 1g |
$948.70 | 2023-08-31 | |
| Alichem | A089000322-5g |
2-(Pyrimidin-5-yl)ethanamine |
856973-36-9 | 95% | 5g |
$2895.20 | 2023-08-31 | |
| Chemenu | CM121170-1g |
5-Pyrimidineethanamine |
856973-36-9 | 95% | 1g |
$*** | 2023-05-29 | |
| Enamine | EN300-170735-0.05g |
2-(pyrimidin-5-yl)ethan-1-amine |
856973-36-9 | 93% | 0.05g |
$347.0 | 2023-09-20 | |
| Enamine | EN300-170735-0.1g |
2-(pyrimidin-5-yl)ethan-1-amine |
856973-36-9 | 93% | 0.1g |
$518.0 | 2023-09-20 | |
| Enamine | EN300-170735-0.25g |
2-(pyrimidin-5-yl)ethan-1-amine |
856973-36-9 | 93% | 0.25g |
$743.0 | 2023-09-20 | |
| Enamine | EN300-170735-0.5g |
2-(pyrimidin-5-yl)ethan-1-amine |
856973-36-9 | 93% | 0.5g |
$1170.0 | 2023-09-20 | |
| Enamine | EN300-170735-1.0g |
2-(pyrimidin-5-yl)ethan-1-amine |
856973-36-9 | 93% | 1g |
$1500.0 | 2023-05-24 | |
| Enamine | EN300-170735-2.5g |
2-(pyrimidin-5-yl)ethan-1-amine |
856973-36-9 | 93% | 2.5g |
$2940.0 | 2023-09-20 | |
| Enamine | EN300-170735-5.0g |
2-(pyrimidin-5-yl)ethan-1-amine |
856973-36-9 | 93% | 5g |
$4349.0 | 2023-05-24 |
2-(pyrimidin-5-yl)ethan-1-amine Related Literature
-
Chen Long,Ying Dai,Jianwei Li,Hao Jin Nanoscale, 2020,12, 21124-21130
-
Xinyi Liu,Huan Chen,Jing Lin,Yi Li,Liangqia Guo Chem. Commun., 2019,55, 2972-2975
-
Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
-
Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
856973-36-9 (2-(pyrimidin-5-yl)ethan-1-amine) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Recommended suppliers
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Gold Member
CN Supplier
Bulk
Nanjing Jubai Biopharm
Gold Member
CN Supplier
Bulk
Yunnanjiuzhen
Gold Member
CN Supplier
Bulk
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Gold Member
CN Supplier
Reagent
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Gold Member
CN Supplier
Reagent